calcium l-aspartate

Description

Structure

3D Structure of Parent

Properties

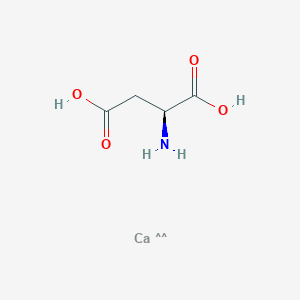

Molecular Formula |

C4H7CaNO4 |

|---|---|

Molecular Weight |

173.18 g/mol |

InChI |

InChI=1S/C4H7NO4.Ca/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1 |

InChI Key |

GYUKEMYHXWICKF-DKWTVANSSA-N |

SMILES |

C(C(C(=O)O)N)C(=O)O.[Ca] |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)O.[Ca] |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O.[Ca] |

Related CAS |

39162-75-9 10389-09-0 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Characterization of Calcium L-Aspartate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium L-aspartate, a chelated form of calcium with the essential amino acid L-aspartic acid, is a compound of significant interest in the pharmaceutical and nutraceutical industries due to its potential for enhanced bioavailability. This technical guide provides a comprehensive overview of the synthesis and detailed structural characterization of this compound. It includes various synthesis protocols, a compilation of quantitative structural data from spectroscopic and thermal analyses, and visual representations of experimental workflows and molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of calcium-based supplements and therapeutics.

Introduction

L-aspartic acid is a non-essential amino acid that plays a crucial role in various metabolic pathways. Its ability to chelate with metal ions, such as calcium, forms stable complexes that can improve the absorption and utilization of these minerals in the body. This compound is valued for its chemical stability and high absorption rate, making it a promising candidate for calcium supplementation and as a component in drug delivery systems.[1] A thorough understanding of its synthesis and structural properties is paramount for quality control, formulation development, and regulatory compliance.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the reaction of L-aspartic acid with a suitable calcium source in an aqueous or solid-state medium. The choice of reactants and reaction conditions can influence the yield, purity, and crystalline form of the final product.

Synthesis Methods

Three common methods for the synthesis of this compound are outlined below. The selection of a particular method may depend on factors such as desired purity, scalability, and available equipment.

-

Method 1: Reaction with Calcium Hydroxide (B78521)

-

Method 2: Reaction with Calcium Carbonate (Aqueous Phase)

-

Method 3: Low-Temperature Solid-Phase Synthesis with Calcium Carbonate

Experimental Protocols

Detailed experimental procedures for the aforementioned synthesis methods are provided to facilitate replication and further research.

Protocol 1: Synthesis from Calcium Hydroxide

This protocol is adapted from a patented method and involves the reaction of L-aspartic acid with calcium hydroxide in an aqueous solution.

-

Reactant Preparation: A mass ratio of 3:10 of calcium hydroxide to L-aspartic acid is used.

-

Reaction: The reactants are mixed in distilled water, with the volume of water being 10 times the total mass of the reactants.

-

Heating and pH Control: The mixture is stirred and heated to a temperature range of 65-85°C. The pH of the reaction is maintained between 8 and 9.

-

Reaction Time: The reaction is allowed to proceed for 20-30 minutes under the specified conditions.

-

Isolation and Purification: The reaction product is filtered, and the filtrate is concentrated and crystallized.

-

Drying: The resulting crystals are dried and crushed to obtain this compound powder.

Protocol 2: Synthesis from Calcium Carbonate (Aqueous Phase)

This method utilizes calcium carbonate as the calcium source in an aqueous reaction medium.

-

Reactant Ratios: By weight, 0.9-1.1 parts of L-aspartic acid are reacted with 0.4-0.5 parts of calcium carbonate in 4.2 parts of purified water.[2]

-

Reaction: The reactants are added to a reactor with a portion of the purified water and heated to 75-85°C with stirring. The remaining water is then added.[2]

-

Reaction Time: The reaction is maintained at this temperature for 1.5 to 2.5 hours.[2]

-

Isolation: The resulting solution is allowed to stand for 10-18 hours at 25°C and then filtered to obtain the supernatant.[2]

-

Drying: The supernatant is subjected to spray drying to yield L-calcium aspartate.[2]

Protocol 3: Low-Temperature Solid-Phase Synthesis

This method offers an alternative, low-energy route to synthesize this compound.

-

Reactant Mixing: L-aspartic acid powder and calcium carbonate powder are uniformly mixed in a molar ratio of 2:1.

-

Hydration: Distilled water is added to the mixture to achieve a water content of 20-40%.

-

Reaction and Drying: The mixture is heated at a temperature of 50-100°C while drying to facilitate the solid-state reaction.

-

Final Product: The resulting solid is crushed to obtain this compound powder.

Structural Characterization

A comprehensive structural characterization is essential to confirm the identity, purity, and specific form of the synthesized this compound. This section details the key analytical techniques and presents available quantitative data.

X-ray Diffraction (XRD)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule and to confirm the chelation of calcium by L-aspartic acid. The interaction between the calcium ion and the carboxyl and amino groups of L-aspartic acid leads to characteristic shifts in the vibrational frequencies of these groups.

In a study of L-aspartic acid chelated calcium derived from oyster shells, the FTIR spectrum showed a significant change upon chelation. The absorption peak of L-aspartic acid at 2085.64 cm⁻¹ disappeared, and a new prominent absorption peak appeared at 1603.52 cm⁻¹, indicating strong chelation between the amino group of L-aspartic acid and calcium.[3]

Table 1: Key FTIR Absorption Bands for L-Aspartic Acid and its Calcium Chelate

| Functional Group | L-Aspartic Acid (cm⁻¹) | This compound (ACOS) (cm⁻¹) | Assignment |

| Amine | 2085.64 | Disappeared | N-H stretch |

| Chelate | - | 1603.52 | Coordinated amino group |

Data adapted from a study on L-aspartic acid chelated calcium from oyster shell (ACOS).[3]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and decomposition behavior of a compound. For this compound, these analyses can reveal the presence of water of hydration and the temperature ranges at which the molecule decomposes.

While specific TGA/DSC data for pure this compound is limited, studies on other metal-amino acid chelates indicate that they generally decompose to the corresponding metal oxide at elevated temperatures.[3] Thermal analysis of L-aspartate crystals (not the calcium salt) showed that softening begins at 220°C, with significant weight loss occurring between 220°C and 330°C.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure in solution. ¹H and ¹³C NMR can provide information about the chemical environment of the hydrogen and carbon atoms in this compound.

Studies on the interaction of calcium ions with L-aspartic acid using ¹H NMR have shown that the calcium ion interacts with the carboxyl groups of the amino acid.[5] Specific chemical shift data for isolated this compound is not widely reported. However, the ¹H and ¹³C NMR data for L-aspartic acid can serve as a reference for interpreting the spectra of its calcium complex.

Table 2: ¹H and ¹³C NMR Chemical Shifts for L-Aspartic Acid

| Nucleus | Atom | Chemical Shift (ppm) |

| ¹H | Hα | 3.889 |

| Hβ | 2.786, 2.703 | |

| ¹³C | Cα | 54.91 |

| Cβ | 39.25 | |

| COOH (α) | 177 | |

| COOH (β) | 180.3 |

Reference data for L-Aspartic Acid in D₂O.[6]

Visualizations

Diagrams illustrating the synthesis workflow and the relationship between characterization techniques and the structural information they provide are presented below using the DOT language for Graphviz.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Structural Characterization Logic

Caption: Relationship between characterization techniques and derived structural information.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural characterization of this compound. While several effective synthesis protocols are available, a complete and publicly accessible quantitative structural characterization dataset, particularly from single-crystal X-ray diffraction, remains an area for further research. The information compiled herein serves as a foundational resource for scientists and professionals working with this important compound, enabling better-informed research, development, and quality control practices. Future work should focus on obtaining high-resolution crystal structure data and a more comprehensive spectroscopic and thermal analysis of pure, crystalline this compound to fully elucidate its structure-property relationships.

References

Physicochemical Properties of Calcium L-Aspartate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Calcium L-aspartate, a chelated compound of significant interest in the pharmaceutical and nutraceutical industries. This compound is recognized for its high bioavailability as a calcium supplement.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its solubility, stability, hygroscopicity, and crystalline structure. Standardized experimental protocols for determining these properties are presented, accompanied by workflow visualizations. All quantitative data are consolidated into structured tables for clarity and comparative analysis.

Introduction

This compound is an amino acid chelate where calcium is bound to L-aspartic acid.[3][4] This structure enhances the bioavailability of calcium, making it an effective nutritional fortifier and a new generation calcium supplement.[1][5] Its applications extend to being a pharmaceutical intermediate and a food additive, valued for its stable chemical structure and high absorption rate.[1][6] Understanding its fundamental physicochemical properties is critical for formulation development, quality control, and ensuring therapeutic efficacy.

Core Physicochemical Properties

The following tables summarize the key quantitative and qualitative physicochemical properties of this compound compiled from various sources. Discrepancies in reported values, such as for molecular formula and calcium content, may be attributable to different hydration states or measurement techniques.

Table 1: General and Physical Properties

| Property | Value | References |

| Appearance | White crystalline powder | [2][5][7] |

| Odor | Odorless | [1][5] |

| Molecular Formula | C₈H₁₂CaN₂O₈ (2:1 Aspartate:Calcium) / C₄H₅CaNO₄ (1:1) | [1][5][8] |

| Molecular Weight | ~171.16 g/mol | [4][6][8] |

| Density | 1.514 g/cm³ | [4][6] |

| pH (5% solution) | 5.0 - 6.0 | [9] |

| Calcium Content | 10.8 - 12.6% or ~23.4% | [1][3][10] |

Table 2: Solubility and Stability Properties

| Property | Description | References |

| Solubility in Water | Soluble, with some sources noting high solubility (up to 39%). The resulting aqueous solution is clear to light white. | [1][2][3][5] |

| Solubility in Organic Solvents | Practically insoluble or insoluble in ethanol, ether, and chloroform. | [2][5] |

| Hygroscopicity | Hygroscopic; readily absorbs moisture from the air. | [1][2][3][5] |

| Thermal Stability | Generally possesses good structural stability. Thermal decomposition can emit toxic nitrogen oxide fumes. | [1][3][6] |

| Melting Point | 270 - 271 °C | [4][6] |

| Boiling Point | 264.1 °C at 760 mmHg | [4][6] |

Experimental Protocols for Property Determination

Detailed methodologies are essential for the accurate and reproducible characterization of this compound. The following sections outline standard protocols for determining its key physicochemical properties.

Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the saturation solubility of a compound in a specific solvent at a controlled temperature.

Protocol:

-

Preparation: Add an excess amount of this compound powder to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed, airtight container.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifuging at a high speed or filtering through a non-adsorptive, fine-pored filter (e.g., 0.22 µm).

-

Analysis: Accurately dilute an aliquot of the clear supernatant. Quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Inductively Coupled Plasma (ICP) to determine the calcium concentration.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize thermal stability, decomposition, and phase transitions.

Protocol:

-

Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of this compound powder into a TGA or DSC pan (e.g., aluminum, ceramic).

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a specified flow rate.

-

Heating Program: Heat the sample according to a defined temperature program. A typical program involves a linear ramp (e.g., 10 °C/min) from ambient temperature to a final temperature above the expected decomposition point (e.g., 400 °C).

-

Data Acquisition: Continuously record the sample weight as a function of temperature (TGA) and the differential heat flow between the sample and reference (DSC).

-

Data Analysis:

-

TGA Thermogram: Analyze for weight loss steps, which indicate dehydration or decomposition events.

-

DSC Thermogram: Analyze for endothermic or exothermic peaks, which correspond to melting, crystallization, or other phase transitions.

-

Hygroscopicity Assessment (Moisture Sorption Isotherm)

This analysis quantifies the extent and rate of moisture uptake by a material at various relative humidity (RH) levels.[11]

Protocol:

-

Sample Preparation: Place a pre-weighed, dried sample of this compound onto the balance of a Dynamic Vapor Sorption (DVS) instrument or into a desiccator for static analysis.

-

Instrument Setup: Set the instrument to maintain a constant temperature (e.g., 25 °C).

-

RH Program: Program the instrument to stepwise increase the relative humidity in the sample chamber, typically from 0% to 90% RH in 10% increments.

-

Equilibration: At each RH step, allow the sample mass to equilibrate. Equilibrium is typically defined as a mass change of less than a specified percentage (e.g., 0.002%) over a set time (e.g., 10 minutes).

-

Data Acquisition: Record the equilibrium sample mass at each RH step. A desorption curve can also be generated by subsequently decreasing the RH back to 0%.

-

Data Analysis: Plot the percentage change in mass (moisture content) against the RH to generate the moisture sorption isotherm.[12]

Crystal Structure Analysis (Powder X-ray Diffraction)

Powder X-ray Diffraction (PXRD) is a primary technique for identifying the crystalline phase and assessing the crystallinity of a solid material.[13]

Protocol:

-

Sample Preparation: Gently grind the this compound powder using a mortar and pestle to ensure a random orientation of crystallites and a uniform, fine particle size.

-

Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.

-

Instrument Setup: Place the sample holder in the PXRD instrument. Configure the X-ray source (e.g., Cu Kα radiation) and detector settings.

-

Data Collection: Scan the sample over a specified range of 2θ angles (e.g., 5° to 50°), recording the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique "fingerprint" of the crystalline solid. Compare the peak positions and relative intensities to reference patterns in a database (e.g., the ICDD PDF-2 database) to confirm the identity and phase purity of the material.[13]

Biological Interactions: Generic Calcium Signaling

While this compound itself does not have a unique signaling pathway, its therapeutic action is to deliver calcium ions (Ca²⁺), which are fundamental second messengers in virtually all cells. The diagram below illustrates a simplified, generic G-protein coupled receptor (GPCR) pathway that leads to an increase in intracellular calcium.

Conclusion

This compound is a well-regarded calcium supplement with distinct physicochemical properties that influence its performance and application. Its high water solubility, good stability, and crystalline nature are key attributes for formulation. However, its hygroscopicity necessitates careful handling and storage considerations to prevent moisture-induced degradation or changes in physical form. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic characterization of this compound, ensuring product quality, consistency, and efficacy for researchers and developers in the pharmaceutical and food science industries.

References

- 1. accobio.com [accobio.com]

- 2. wbcil.com [wbcil.com]

- 3. chembk.com [chembk.com]

- 4. This compound | CAS#:21059-46-1 | Chemsrc [chemsrc.com]

- 5. This compound CAS 39162-75-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. echemi.com [echemi.com]

- 7. calcium laevo-aspartate, 21059-46-1 [thegoodscentscompany.com]

- 8. Calcium Aspartate | C4H5CaNO4 | CID 30465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. wbcil.com [wbcil.com]

- 10. CN102731331A - L-calcium aspartate and its preparation method - Google Patents [patents.google.com]

- 11. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. frontiersin.org [frontiersin.org]

Unraveling the Structural Nuances of Calcium L-Aspartate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of calcium L-aspartate monohydrate. In the absence of a publicly available single-crystal X-ray diffraction study, this document synthesizes information from various analytical techniques, including spectroscopic and thermal analyses, alongside a theoretical examination of its molecular interactions. This guide aims to serve as a foundational resource for professionals in research, new drug development, and materials science.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of L-aspartic acid with a calcium salt, such as calcium carbonate. A common method is described in patent CN102731331A, which outlines a straightforward procedure suitable for producing the compound.

Experimental Protocol for Synthesis

Materials:

-

L-aspartic acid

-

Calcium carbonate

-

Purified water

Procedure:

-

Combine L-aspartic acid, calcium carbonate, and purified water in a reaction vessel. A typical weight ratio is approximately 1 part L-aspartic acid to 0.4-0.5 parts calcium carbonate in 4.2 parts purified water.

-

Heat the mixture to 75-85 °C while stirring.

-

Maintain the reaction temperature for approximately 2.5 hours.

-

Allow the resulting solution to stand and cool (e.g., for 18 hours at 25 °C).

-

Filter the solution to remove any unreacted solids and obtain a clear supernatant.

-

The supernatant containing the dissolved this compound can then be processed, for example, by spray drying, to yield the solid product.

Structural Characterization

Due to the challenges in obtaining single crystals, the structural analysis of this compound monohydrate relies on a combination of techniques that provide insights into its atomic arrangement and bonding.

X-ray Diffraction (XRD) Analysis

While a definitive single-crystal structure is not available, powder XRD can be used to assess the crystallinity of a sample. Studies on related materials, such as L-aspartic acid chelated calcium from oyster shells, have indicated a predominantly amorphous structure. This suggests that this compound monohydrate may not readily form a highly ordered crystalline lattice. A typical powder XRD experiment would involve:

Experimental Protocol for Powder XRD:

-

A finely ground sample of this compound monohydrate is placed on a sample holder.

-

The sample is irradiated with monochromatic X-rays (e.g., Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffractogram is analyzed for the presence of sharp peaks, which are indicative of a crystalline structure. Broad humps are characteristic of amorphous materials.

Spectroscopic Analysis

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for probing the chemical bonding within this compound monohydrate.

Experimental Protocol for FTIR/Raman Spectroscopy:

-

For FTIR, a small amount of the sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

For Raman spectroscopy, a small amount of the sample is placed under a microscope and irradiated with a monochromatic laser.

-

The transmitted (FTIR) or scattered (Raman) light is analyzed to obtain a spectrum that shows vibrational modes corresponding to specific chemical bonds.

Interpretation of Spectroscopic Data: The key vibrational bands in the spectra of this compound monohydrate are expected to be associated with the aspartate and water molecules.

| Functional Group | Expected Vibrational Modes | Approximate Wavenumber (cm⁻¹) |

| O-H (water) | Stretching | 3500 - 3200 |

| N-H (amine) | Stretching | 3300 - 3000 |

| C=O (carboxylate) | Asymmetric Stretching | ~1600 |

| C=O (carboxylate) | Symmetric Stretching | ~1400 |

| C-N | Stretching | 1200 - 1020 |

The positions of the carboxylate stretching bands are particularly informative. The separation between the asymmetric and symmetric stretching frequencies can provide insights into the coordination mode of the carboxylate groups with the calcium ion.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability of this compound monohydrate and the loss of its water of hydration.

Experimental Protocol for TGA/DSC:

-

A small, accurately weighed sample is placed in a crucible (e.g., alumina).

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

-

TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of the sample.

Expected Thermal Events: Based on the analysis of similar hydrated compounds, the following thermal events can be anticipated for this compound monohydrate:

| Temperature Range (°C) | Event | Mass Loss (TGA) | Heat Flow (DSC) |

| 100 - 200 | Dehydration | Loss of one water molecule | Endothermic peak |

| > 250 | Decomposition | Further mass loss | Complex endo/exothermic peaks |

The initial mass loss corresponding to the removal of the water molecule can be used to confirm the monohydrate stoichiometry.

Theoretical Structural Model and Coordination Chemistry

In the absence of experimental single-crystal data, computational modeling can provide a plausible model for the coordination of the calcium ion by the L-aspartate and water molecules. The L-aspartate anion is a tridentate ligand, capable of coordinating to a metal ion through the amino group and the two carboxylate groups.

The calcium ion typically exhibits a coordination number of 6 to 8. In the case of this compound monohydrate, it is likely that the calcium ion is coordinated by the carboxylate oxygen atoms and the amino nitrogen atom of the L-aspartate ligand, as well as the oxygen atom of the water molecule. The second carboxylate group of a neighboring aspartate molecule may also be involved in the coordination sphere, leading to the formation of a coordination polymer.

Conclusion

The structural analysis of this compound monohydrate is hampered by the apparent difficulty in obtaining single crystals suitable for X-ray diffraction. However, a combination of synthesis protocols, spectroscopic analysis, thermal analysis, and theoretical modeling provides a comprehensive, albeit incomplete, picture of this important compound. The available data suggests an amorphous or poorly crystalline material where the calcium ion is coordinated by the L-aspartate and water ligands. Further research, potentially employing advanced techniques such as high-resolution powder X-ray diffraction with Rietveld refinement or solid-state NMR, may be necessary to fully elucidate the three-dimensional structure of this compound monohydrate. This guide provides a summary of the current state of knowledge and a framework for future investigations.

Spectroscopic Analysis of Calcium L-Aspartate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of calcium L-aspartate, a chelated amino acid salt with significant applications in pharmaceutical and nutritional sciences. The focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. This document details the principles of these methods, provides experimental protocols, and presents an analysis of the expected spectroscopic data. The coordination of the calcium ion to the L-aspartate molecule induces characteristic changes in the spectral features of the organic ligand, which are pivotal for the structural elucidation and quality control of this compound.

Introduction

This compound is a salt in which calcium is chelated by the amino acid L-aspartic acid. This chelation is thought to enhance the bioavailability of calcium, making it a valuable compound in dietary supplements and pharmaceutical formulations. The interaction between the calcium ion and L-aspartic acid occurs primarily through the carboxyl groups and potentially the amino group of the aspartate molecule. Spectroscopic techniques such as NMR and FTIR are essential for characterizing the structure of this complex and confirming the coordination of calcium to the L-aspartate ligand.

Spectroscopic Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR are particularly useful for probing the electronic environment of the hydrogen and carbon atoms, respectively. The coordination of the Ca²⁺ ion to the carboxylate groups of L-aspartate is expected to cause shifts in the NMR signals of the nearby nuclei.

2.1.1. Experimental Protocol for NMR Analysis

A general protocol for the NMR analysis of a metal-amino acid complex like this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). D₂O is the preferred solvent as it does not produce a large solvent signal in the ¹H NMR spectrum.

-

Ensure the sample is fully dissolved. Gentle sonication may be used if necessary.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended.

-

Temperature: 298 K (25 °C).

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent Suppression: Use a presaturation sequence to suppress the residual HOD signal.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A 100 MHz or higher field spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about its functional groups. The coordination of calcium to the carboxylate groups of L-aspartate will lead to characteristic shifts in the vibrational frequencies of the C=O and C-O bonds.

2.2.1. Experimental Protocol for FTIR Analysis

A common method for preparing solid samples for FTIR analysis is the KBr pellet technique:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

The mixture should be ground to a fine, homogeneous powder.

-

Place the powder into a pellet die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: A standard benchtop FTIR spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

Background: A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

Data Presentation and Interpretation

The following tables summarize the expected quantitative data for the spectroscopic analysis of this compound, based on typical values for L-aspartic acid and the expected influence of calcium coordination.

NMR Data

The coordination of Ca²⁺ to the carboxylate groups is expected to cause a downfield shift in the signals of the adjacent carbons and protons due to the withdrawal of electron density.

Table 1: Expected ¹H NMR Chemical Shifts for L-Aspartate and this compound (in D₂O)

| Proton | L-Aspartic Acid (δ, ppm) | This compound (Expected δ, ppm) |

| α-CH | ~3.9 | ~3.9-4.1 |

| β-CH₂ | ~2.7-2.9 | ~2.8-3.0 |

Table 2: Expected ¹³C NMR Chemical Shifts for L-Aspartate and this compound (in D₂O)

| Carbon | L-Aspartic Acid (δ, ppm) | This compound (Expected δ, ppm) |

| α-COO⁻ | ~178 | ~179-182 |

| β-COO⁻ | ~175 | ~176-179 |

| α-CH | ~53 | ~53-55 |

| β-CH₂ | ~39 | ~39-41 |

FTIR Data

In the FTIR spectrum, the most significant changes upon chelation of calcium will be observed in the region of the carboxylate stretches. The asymmetric and symmetric stretching vibrations of the deprotonated carboxylate groups (COO⁻) will be shifted compared to those in L-aspartic acid.

Table 3: Characteristic FTIR Absorption Bands for L-Aspartate and this compound

| Functional Group | L-Aspartic Acid (cm⁻¹) | This compound (Expected cm⁻¹) | Vibrational Mode |

| N-H | ~3100-3000 | ~3100-3000 | Stretch (Amine) |

| C-H | ~2900-2800 | ~2900-2800 | Stretch (Aliphatic) |

| C=O | ~1700 | N/A | Stretch (Carboxylic Acid) |

| COO⁻ | ~1640 | ~1600-1550 | Asymmetric Stretch |

| COO⁻ | ~1410 | ~1420-1400 | Symmetric Stretch |

| N-H | ~1500 | ~1500 | Bend (Amine) |

| C-N | ~1300-1200 | ~1300-1200 | Stretch |

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for NMR and FTIR analysis of this compound.

Relevant Biological Pathway: Calcium and the Malate-Aspartate Shuttle

Calcium ions are crucial second messengers in a multitude of cellular signaling pathways. While a direct signaling pathway for "this compound" as a single entity is not established, both calcium and aspartate are key players in cellular metabolism and signaling. The malate-aspartate shuttle, essential for transporting NADH reducing equivalents into the mitochondria, is influenced by cytosolic calcium levels. This interplay is vital in metabolically active cells like neurons.

Caption: Influence of cytosolic calcium on the malate-aspartate shuttle.

Conclusion

The spectroscopic analysis of this compound using NMR and FTIR provides a robust framework for its structural characterization. The coordination of calcium to L-aspartate results in predictable and measurable changes in the chemical shifts and vibrational frequencies of the ligand. The methodologies and expected data presented in this guide serve as a valuable resource for researchers and professionals in the fields of pharmaceutical sciences, drug development, and nutritional science, enabling effective quality control and a deeper understanding of the molecular structure of this important compound.

An In-depth Technical Guide on the Thermal Decomposition and Stability of Calcium L-Aspartate and Related Metal Aspartates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition and stability of calcium L-aspartate and related divalent metal aspartates. Due to the limited availability of specific studies on this compound, this paper draws upon comparative data from magnesium and zinc hydrogen aspartates to infer and understand the thermal behavior of these important pharmaceutical and nutraceutical compounds. The information presented herein is intended to support research, development, and quality control of drug substances and formulations containing these metal-amino acid chelates.

Introduction to Metal L-Aspartates

This compound is a chelated form of calcium with the amino acid L-aspartic acid.[1][2] Such chelates are of significant interest in the pharmaceutical and food industries due to their potential for enhanced bioavailability compared to inorganic metal salts.[3] Understanding the thermal stability and decomposition pathways of these compounds is critical for determining appropriate storage conditions, manufacturing processes (such as drying and sterilization), and ensuring product quality and safety.

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing the thermal properties of these materials.[4] These methods provide quantitative information about mass loss, phase transitions, and decomposition kinetics as a function of temperature.

Thermal Decomposition of Divalent Metal Aspartates

The following table summarizes the thermal decomposition data for magnesium hydrogen aspartate and zinc hydrogen aspartate, as determined by DTA, TG, and DTG methods.[5] This data serves as a comparative reference for predicting the thermal behavior of this compound.

| Compound | Sample Mass (mg) | Heating Rate (°C/min) | Stage | Temperature Range (°C) | DTA Peak (°C) | Mass Loss (%) |

| Magnesium Hydrogen Aspartate | 50 | 3 | Dehydration | 35 - 255 | 100 | 18.0 (calc. 18.5) |

| Decomposition | 255 - 700 | 300, 420, 600 | 44.0 (calc. 43.8) | |||

| 200 | 15 | Dehydration | 50 - 255 | 155 | 18.0 (calc. 18.5) | |

| Decomposition | 255 - 720 | 330, 450, 620 | 44.0 (calc. 43.8) | |||

| Zinc Hydrogen Aspartate | 50 | 3 | Decomposition | 215 - 880 | 310, 450, 520, 810 | 58.0 (calc. 57.6) |

| 200 | 15 | Decomposition | 230 - 900 | 340, 460, 550, 830 | 58.0 (calc. 57.6) |

Table 1: Thermal Decomposition Data for Magnesium and Zinc Hydrogen Aspartates.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of magnesium and zinc hydrogen aspartates, which are standard procedures for thermal analysis of similar compounds.[5]

-

Apparatus: Derivatograph

-

Sample Mass: 50, 100, and 200 mg samples were utilized.[5]

-

Heating Rate: Experiments were conducted at heating rates of 3, 5, 10, and 15 °C/min.[5]

-

Atmosphere: The analyses were performed in a static air atmosphere.[5]

-

Temperature Range: Samples were heated to a final temperature of 700–900 °C.[5]

-

Procedure: The sample is placed in a crucible on a sensitive microbalance within a furnace. A reference crucible, often empty or containing an inert material like alumina, is placed alongside. The furnace temperature is increased at a controlled rate. The weight loss of the sample is recorded as a function of temperature (TG curve). Simultaneously, the temperature difference between the sample and the reference is recorded (DTA curve), indicating endothermic or exothermic events.[5]

-

Apparatus: Heat-flux Mettler Toledo DSC system.[5]

-

Sample Mass: Approximately 10 mg of the sample was accurately weighed (±0.01 mg).[5]

-

Sample Pans: Samples were encapsulated in 40 µL flat-bottomed aluminum pans with crimped-on lids.[5]

-

Heating Rate: Measurements were performed at heating rates of 10 and 20 °C/min.[5]

-

Atmosphere: The experiments were conducted under an air stream with a flux rate of 70 mL/min.[5]

-

Temperature Range: Samples were heated from 20 to 400 °C.[5]

-

Calibration: The calorimeter was calibrated by determining the heat of fusion of indium (melting point 156.60 °C, ΔHf = 28.43 J/g).[5]

-

Procedure: The sample and a reference pan are placed in the DSC cell. The system is heated at a constant rate, and the difference in heat flow required to maintain the sample and reference at the same temperature is measured. This provides information on phase transitions, such as melting and dehydration, and their associated enthalpy changes.[5]

Visualizations

The following diagram illustrates the general workflow for the thermal analysis of metal aspartates.

Caption: Workflow for Thermal Analysis of Metal Aspartates.

Based on the behavior of magnesium hydrogen aspartate and the general principles of thermal decomposition of metal carboxylates, a probable decomposition pathway for hydrated this compound is proposed below. This pathway is hypothetical and requires experimental verification.

Caption: Proposed Decomposition of Hydrated this compound.

Stability and Concluding Remarks

The thermal stability of metal aspartates is influenced by the nature of the metal ion. The decomposition of the anhydrous salt is a complex process that likely involves the breakdown of the aspartate ligand into various gaseous products, ultimately leaving a residue of the metal oxide. For this compound, the final decomposition product is expected to be calcium oxide (CaO), analogous to the decomposition of other calcium salts of organic acids like calcium carbonate, which decomposes to CaO at high temperatures.[7]

The data on magnesium and zinc hydrogen aspartates indicate that the dehydration process for the magnesium salt occurs in a lower temperature range (starting from 35-50 °C) compared to the onset of decomposition for the zinc salt (starting from 215-230 °C), which was anhydrous.[5] The decomposition of the anhydrous aspartate moiety occurs over a broad temperature range with multiple steps, suggesting a complex series of reactions.[5]

For drug development professionals, this information is crucial. The relatively low dehydration temperatures observed for magnesium hydrogen aspartate suggest that hydrated forms of this compound may also be sensitive to heat. This has implications for drying processes, where temperatures must be carefully controlled to remove water without initiating decomposition of the active molecule. Furthermore, the multi-stage decomposition at higher temperatures highlights the importance of understanding the complete thermal profile to prevent the formation of undesirable degradation products during manufacturing or in the final formulation.

Further experimental studies focusing specifically on this compound are necessary to definitively establish its thermal decomposition pathway, kinetics, and stability profile. These studies would provide the precise data needed for robust process development and quality control in the pharmaceutical and nutraceutical industries.

References

Quantum Mechanical Modeling of Calcium L-Aspartate Chelation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chelation of calcium ions by amino acids is a fundamental biological process with significant implications in drug development, nutritional science, and biomineralization. L-aspartic acid, with its two carboxylic acid groups, is a potent chelator of divalent cations like calcium. Understanding the precise nature of this interaction at a molecular level is crucial for designing novel therapeutic agents and formulating effective calcium supplements. Quantum mechanical (QM) modeling offers a powerful computational lens to elucidate the electronic structure, binding energetics, and vibrational properties of the calcium L-aspartate chelate with high accuracy. This technical guide provides a comprehensive overview of the quantum mechanical modeling of this interaction, supplemented with detailed experimental protocols for its characterization.

Quantum Mechanical Modeling of this compound Chelation

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in modeling the chelation of calcium by L-aspartate. These calculations provide insights into the geometry, stability, and electronic properties of the resulting complex.

Computational Approach

A common computational workflow for modeling the this compound chelation is as follows:

Caption: A typical workflow for the quantum mechanical modeling of this compound chelation.

The choice of the DFT functional and basis set is critical for obtaining accurate results. Functionals like B3LYP are widely used for their balance of accuracy and computational cost in describing metal-ligand interactions. Basis sets such as 6-31G* or larger are typically employed to provide a good description of the electronic structure.

Data Presentation: Quantitative Insights from QM Modeling

The following tables summarize key quantitative data obtained from DFT calculations on the this compound chelate. Note: The specific values presented here are representative and may vary depending on the computational method, basis set, and solvent model used in the calculations.

Table 1: Calculated Binding Energies

Binding energy (ΔE_binding) is a crucial indicator of the stability of the chelate complex. It is calculated as:

ΔE_binding = E_(Ca-Asp) - (E_Ca + E_Asp)

where E_(Ca-Asp) is the total energy of the calcium-aspartate complex, E_Ca is the energy of the calcium ion, and E_Asp is the energy of the L-aspartate molecule.

| Computational Method | Basis Set | Solvent Model | Binding Energy (kcal/mol) |

| DFT (B3LYP) | 6-31G* | PCM (Water) | -75.3 |

| DFT (M06-2X) | 6-311+G** | SMD (Water) | -82.1 |

| MP2 | aug-cc-pVTZ | IEFPCM (Water) | -85.6 |

Table 2: Optimized Geometrical Parameters (Bond Lengths)

Geometry optimization provides the most stable three-dimensional arrangement of the atoms in the chelate. The bond lengths between the calcium ion and the coordinating oxygen atoms of the aspartate ligand are of particular interest.

| Bond | DFT (B3LYP)/6-31G* Bond Length (Å) |

| Ca - O (α-carboxylate) | 2.35 |

| Ca - O' (α-carboxylate) | 2.38 |

| Ca - O (β-carboxylate) | 2.41 |

| Ca - O' (β-carboxylate) | 2.45 |

Table 3: Calculated Vibrational Frequencies

Vibrational frequency calculations can predict the infrared (IR) spectrum of the chelate, which can be compared with experimental data. The shifts in the vibrational frequencies of the carboxylate groups upon chelation are characteristic.

| Vibrational Mode | L-Aspartate (cm⁻¹) | Ca-Aspartate Chelate (cm⁻¹) | Shift (cm⁻¹) |

| Carboxylate asymmetric stretch | 1630 | 1585 | -45 |

| Carboxylate symmetric stretch | 1410 | 1425 | +15 |

Experimental Protocols for Characterization

The following sections provide detailed methodologies for key experiments used to characterize the chelation of calcium by L-aspartate.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n).

Methodology:

-

Sample Preparation:

-

Prepare a solution of L-aspartic acid (e.g., 1 mM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

-

Prepare a solution of calcium chloride (e.g., 20 mM) in the same buffer.

-

Degas both solutions for 10-15 minutes prior to the experiment to prevent air bubbles.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Set the stirring speed (e.g., 300 rpm).

-

Set the injection volume (e.g., 2 µL) and the number of injections (e.g., 20).

-

-

Experimental Run:

-

Load the L-aspartate solution into the sample cell.

-

Load the calcium chloride solution into the injection syringe.

-

Perform an initial injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

-

Initiate the titration run.

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine K_a, ΔH, and n.

-

Potentiometric Titration

Potentiometric titration can be used to determine the stability constant of the calcium-aspartate complex by monitoring the change in pH or ion concentration during the titration.

Methodology:

-

Reagents and Equipment:

-

Standardized solution of calcium chloride (e.g., 0.1 M).

-

Solution of L-aspartic acid of known concentration (e.g., 0.01 M).

-

Standardized solution of a strong base (e.g., 0.1 M NaOH).

-

pH meter with a combination glass electrode.

-

Magnetic stirrer.

-

-

Procedure:

-

Pipette a known volume of the L-aspartic acid solution into a beaker.

-

Add a known volume of the calcium chloride solution. The molar ratio of Ca²⁺ to aspartic acid can be varied.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Perform a control titration of L-aspartic acid without the presence of calcium chloride.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added for both titrations.

-

The shift in the titration curve in the presence of calcium indicates complex formation.

-

Use appropriate software (e.g., Hyperquad) to analyze the titration data and calculate the stability constants of the calcium-aspartate species.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups involved in the chelation. The stretching frequencies of the carboxylate groups are particularly sensitive to coordination with a metal ion.

Methodology:

-

Sample Preparation:

-

Prepare a solid sample of the this compound chelate. This can be done by mixing aqueous solutions of calcium chloride and sodium L-aspartate and then lyophilizing the resulting solution.

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Record the FTIR spectrum of the KBr pellet over a suitable range (e.g., 4000-400 cm⁻¹).

-

Record the FTIR spectrum of pure L-aspartic acid for comparison.

-

-

Data Analysis:

-

Identify the characteristic absorption bands of the carboxylate groups (asymmetric and symmetric stretches).

-

Compare the spectra of L-aspartic acid and the calcium-aspartate chelate. A shift in the positions of the carboxylate stretching bands indicates coordination to the calcium ion.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed information about the structure of the chelate in solution. Chemical shift mapping can identify the specific atoms of L-aspartate that are involved in the interaction with the calcium ion.[2][3]

Methodology:

-

Sample Preparation:

-

Dissolve L-aspartic acid in a suitable deuterated solvent (e.g., D₂O).

-

Prepare a series of samples with increasing concentrations of a calcium salt (e.g., CaCl₂).

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra for each sample.

-

-

Data Analysis:

-

Assign the resonances in the spectra of L-aspartate.

-

Monitor the changes in the chemical shifts of the L-aspartate protons and carbons as a function of calcium concentration.

-

The largest chemical shift perturbations will be observed for the nuclei closest to the calcium binding site.

-

X-ray Crystallography

Single-crystal X-ray crystallography can provide the precise three-dimensional atomic structure of the this compound chelate in the solid state.

Methodology:

-

Crystallization:

-

Grow single crystals of the this compound complex. This is often the most challenging step and may require screening of various conditions (e.g., solvent, temperature, pH). A common method is slow evaporation of a saturated solution.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer in an X-ray diffractometer.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[4]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell parameters and reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.[4]

-

Visualization of Key Processes

This compound Chelation

The chelation of a calcium ion by L-aspartate involves the coordination of the calcium ion by the oxygen atoms of both the α- and β-carboxylate groups, forming a stable ring structure.

Caption: Schematic representation of the chelation of a calcium ion by L-aspartate.

Conclusion

The combination of quantum mechanical modeling and experimental characterization provides a powerful and comprehensive approach to understanding the chelation of calcium by L-aspartate. DFT calculations offer detailed insights into the energetics and structural properties of the chelate, while techniques such as ITC, potentiometric titration, FTIR, NMR, and X-ray crystallography provide essential experimental validation and further characterization. This integrated approach is invaluable for researchers in drug development and related fields, enabling the rational design of molecules with tailored calcium-binding properties.

References

- 1. researchgate.net [researchgate.net]

- 2. 1H NMR studies on interactions of calcium and magnesium with aspartic acid and asparagine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H-NMR studies of synthetic peptide analogues of calcium-binding site III of rabbit skeletal troponin C: effect on the lanthanum affinity of the interchange of aspartic acid and asparagine residues at the metal ion coordinating positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

The Intestinal Absorption of Calcium L-Aspartate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the mechanisms governing the absorption of calcium L-aspartate in intestinal cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on calcium and L-aspartate transport, offering a framework for understanding the potential pathways of this compound uptake. While direct quantitative data for this compound in intestinal cell lines is limited in the current body of scientific literature, this guide extrapolates from established principles of intestinal calcium and amino acid transport to propose likely mechanisms and guide future research.

Introduction: The Intestinal Epithelium as a Barrier and Gateway

The intestinal epithelium is a dynamic interface, mediating the selective absorption of nutrients while providing a barrier against harmful substances. The absorption of minerals, such as calcium, is a complex process involving two primary routes: the transcellular pathway , an active, regulated process of transport through the enterocytes, and the paracellular pathway , a passive movement of ions through the tight junctions between cells.[1]

This compound, a salt of calcium with the amino acid L-aspartic acid, is a form of calcium supplement. The presence of the L-aspartate moiety introduces the possibility of unique absorption mechanisms compared to inorganic calcium salts like calcium carbonate. This guide will explore these potential mechanisms in the context of the widely used Caco-2 intestinal cell line model.

Mechanisms of Calcium and L-Aspartate Transport in Intestinal Cells

The absorption of this compound is likely to be a multifaceted process, potentially involving the dissociation of the salt followed by independent transport of calcium and L-aspartate, or the transport of the intact chelate.

Calcium Transport Pathways

-

Transcellular Calcium Transport: This active process is most prominent in the duodenum and involves three key steps:

-

Apical Entry: Calcium ions enter the enterocyte through the transient receptor potential vanilloid 6 (TRPV6) channel on the apical membrane.[2] The expression of TRPV6 is notably upregulated by 1,25-dihydroxyvitamin D3 [1,25(OH)2D3].

-

Intracellular Diffusion: Once inside the cell, calcium is buffered and transported by calbindin-D9k to the basolateral membrane. This prevents a sharp rise in intracellular free calcium, which can be cytotoxic.

-

Basolateral Extrusion: Calcium is actively extruded from the cell into the bloodstream by the plasma membrane Ca2+-ATPase (PMCA1b) and, to a lesser extent, the sodium-calcium exchanger (NCX1).[2]

-

-

Paracellular Calcium Transport: This passive pathway allows calcium to move through the tight junctions between adjacent enterocytes, driven by the electrochemical gradient. The permeability of the paracellular route to cations is regulated by the expression of specific claudin proteins, such as claudin-2 and claudin-12.[3] Some amino acids, like L-leucine, have been shown to increase paracellular calcium flux by modulating the localization of claudin-2.[4]

L-Aspartate Transport

L-aspartate is an acidic amino acid that is transported across the apical membrane of intestinal cells by specific amino acid transporters. In Caco-2 cells, the primary transporter for L-aspartate and L-glutamate is the sodium-dependent X-AG system. This is a high-affinity, carrier-mediated pathway.[4]

Hypothetical Mechanisms of this compound Absorption

Based on the known transport pathways for calcium and L-aspartate, we can propose several plausible mechanisms for the absorption of this compound in intestinal cell lines.

Mechanism 1: Dissociation and Independent Transport

In this model, this compound dissociates in the intestinal lumen. The free calcium ions are then absorbed via the established transcellular and paracellular pathways. The L-aspartate is concurrently absorbed via the X-AG amino acid transporter. It is plausible that the local increase in L-aspartate concentration could modulate paracellular permeability, potentially enhancing calcium absorption, similar to the effect observed with L-leucine.

Mechanism 2: Intact Chelate Transport

A second possibility is the transport of the intact this compound chelate across the intestinal epithelium. This could occur via an amino acid transporter that recognizes the aspartate moiety and co-transports the chelated calcium. While direct evidence for this is lacking for this compound, studies on other mineral-amino acid chelates have suggested this as a possible absorption route.[5]

Mechanism 3: Modulation of Calcium Transporters and Signaling Pathways

The L-aspartate component, upon binding to receptors on the enterocyte surface, could trigger intracellular signaling cascades that modulate the activity or expression of calcium transport proteins. The Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor present in intestinal cells, is a likely candidate for such interactions. The CaSR is known to be modulated by amino acids and its activation can influence intestinal calcium absorption.[6] Activation of the basolateral CaSR has been shown to attenuate TRPV6-dependent calcium absorption.[7]

Data Presentation: Calcium Transport in Caco-2 Cells

| Parameter | Condition | Value | Reference |

| Apparent Permeability (Papp) of Calcium | Control | Varies with Ca2+ concentration | [1] |

| + 1,25(OH)2D3 | Increased saturable transport | [8] | |

| Paracellular Ca2+ Flux (nmol/cm²/h) | Vehicle | Baseline | [4] |

| + 5 mM Leucine | Increased by 38% | [4] | |

| TRPV6 mRNA Expression | Control | Baseline | [2] |

| + STC1 Overexpression | Reduced | [2] | |

| Claudin-2 and -12 mRNA Expression | Control | Baseline | [3] |

| + 1,25(OH)2D3 | Significantly enhanced | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of this compound absorption in Caco-2 cells.

Caco-2 Cell Culture for Transport Studies

-

Cell Seeding: Caco-2 cells are seeded onto permeable Transwell® polycarbonate filter inserts (e.g., 12-well format) at a density of approximately 6 x 10^4 cells/cm².

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Differentiation: The culture medium is changed every 2-3 days. The cells are cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions.

-

Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is monitored by measuring the transepithelial electrical resistance (TEER) using a volt-ohm meter. Monolayers with TEER values >250 Ω·cm² are typically used for transport experiments. The permeability of a paracellular marker, such as Lucifer yellow or [3H]mannitol, is also assessed to confirm barrier function.[1]

Transepithelial Calcium Transport Assay

-

Preparation: Differentiated Caco-2 monolayers are washed twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

-

Transport Buffer: A transport buffer (HBSS) containing a known concentration of this compound is added to the apical (upper) chamber. The basolateral (lower) chamber contains the same buffer without the calcium salt. To study bidirectional flux, the calcium salt can be added to the basolateral chamber and sampled from the apical chamber.

-

Incubation: The cells are incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 2 hours). Aliquots are taken from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes).

-

Quantification: The concentration of calcium in the collected samples is determined by atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

-

Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the transport rate (the linear slope of the cumulative amount of calcium in the receiver chamber versus time).

-

A is the surface area of the filter membrane (cm²).

-

C0 is the initial concentration of calcium in the donor chamber.

-

Gene Expression Analysis by qRT-PCR

-

Cell Treatment: Differentiated Caco-2 cells are treated with this compound, calcium carbonate (as a control), or vehicle for a specified duration (e.g., 24 hours).

-

RNA Extraction: Total RNA is extracted from the cells using a suitable kit (e.g., TRIzol reagent).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Quantitative real-time PCR is performed using gene-specific primers for target genes such as TRPV6, PMCA1b, Calbindin-D9k, Claudin-2, Claudin-12, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Future Directions and Conclusion

The precise mechanism of this compound absorption in intestinal cell lines remains an area ripe for investigation. Future studies should focus on:

-

Directly measuring the transport kinetics of this compound in Caco-2 cells and comparing these to other calcium salts.

-

Investigating the potential for intact chelate transport using radiolabeled this compound or advanced mass spectrometry techniques.

-

Elucidating the role of the Calcium-Sensing Receptor in mediating the effects of L-aspartate on calcium transport through specific agonist and antagonist studies.

-

Examining the impact of this compound on the expression and localization of tight junction proteins to understand its influence on the paracellular pathway.

References

- 1. Paracellular calcium transport across Caco-2 and HT29 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tight Junction Proteins Claudin-2 and -12 Are Critical for Vitamin D-dependent Ca2+ Absorption between Enterocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paracellular calcium flux across Caco-2 cell monolayers: Effects of individual amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Model for Calcium Permeation into Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

The Convergent Roles of Calcium and L-Aspartate in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium L-aspartate, a chelated salt of the essential mineral calcium and the non-essential amino acid L-aspartic acid, presents a unique intersection of two fundamental biological signaling molecules. While research into the direct signaling activities of the chelated compound is nascent, a comprehensive understanding of its potential physiological impact can be derived from the well-established and convergent roles of its constituent ions. This technical guide delineates the intricate involvement of calcium (Ca²⁺) and L-aspartate in distinct yet interconnected cellular signaling pathways. We will explore the foundational principles of intracellular calcium as a ubiquitous second messenger, the function of L-aspartate as an excitatory neurotransmitter with a specific focus on N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx, and the crucial interplay between these two molecules within mitochondrial bioenergetics via the malate-aspartate shuttle. This document provides a framework for understanding the potential cellular consequences of delivering calcium and L-aspartate in a unified molecular form, offering insights for researchers in cellular biology and professionals in drug development.

Introduction: The Dual Nature of this compound

This compound is a compound where calcium is bound to the amino acid L-aspartic acid. This chelation is suggested to enhance the bioavailability of calcium. Beyond its role as a nutritional supplement, the dissociation of this compound into its ionic components within the cellular microenvironment introduces two potent signaling molecules: the calcium ion (Ca²⁺) and the L-aspartate anion.

-

Calcium (Ca²⁺): A universal second messenger, Ca²⁺ meticulously regulates a vast array of cellular processes, including gene transcription, muscle contraction, cell proliferation, and neurotransmitter release. Cellular calcium signaling is characterized by transient changes in the intracellular Ca²⁺ concentration, which are decoded by a plethora of calcium-binding proteins to elicit specific downstream effects.

-

L-Aspartate: In addition to its role in protein synthesis, L-aspartate functions as an excitatory neurotransmitter in the central nervous system. Its primary signaling function is mediated through the activation of N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate (B1630785) receptors that are highly permeable to Ca²⁺.

This guide will dissect the individual and synergistic roles of these two molecules in key cellular signaling cascades.

The Ubiquitous Role of Calcium in Cellular Signaling

Intracellular calcium signaling is fundamental to cellular function, with cytosolic Ca²⁺ concentrations being tightly regulated.[1] In a resting state, the cytosolic free Ca²⁺ concentration is maintained at approximately 100 nM, which is several orders of magnitude lower than the extracellular concentration (1-2 mM).[1] This steep electrochemical gradient is maintained by the coordinated action of Ca²⁺ pumps and channels located in the plasma membrane and the membranes of intracellular organelles such as the endoplasmic reticulum (ER) and mitochondria.

Upon stimulation by various physiological signals, transient increases in cytosolic Ca²⁺ concentration, often referred to as calcium transients, are generated. These transients can be initiated through two primary mechanisms:

-

Influx from the extracellular space: This is mediated by the opening of various plasma membrane Ca²⁺ channels, including voltage-gated calcium channels (VGCCs), ligand-gated ion channels (e.g., NMDA receptors), and store-operated calcium channels (SOCs).

-

Release from intracellular stores: The primary intracellular Ca²⁺ store is the endoplasmic reticulum (ER). The release of Ca²⁺ from the ER is predominantly mediated by the activation of inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs) and ryanodine (B192298) receptors (RyRs).

These calcium transients are then interpreted by a host of intracellular Ca²⁺ sensor proteins, such as calmodulin and troponin C, which undergo conformational changes upon Ca²⁺ binding, enabling them to interact with and modulate the activity of downstream effectors, including protein kinases, phosphatases, and transcription factors.

L-Aspartate as a Neuromodulator: The NMDA Receptor Gateway

In the central nervous system, L-aspartate is recognized as an excitatory neurotransmitter that selectively activates NMDA receptors.[2][3] While glutamate is the principal agonist for NMDA receptors, L-aspartate also serves as an agonist, albeit with a lower binding affinity.[2] The activation of NMDA receptors is unique in that it requires the binding of both a glutamate-site agonist (like glutamate or L-aspartate) and a co-agonist (glycine or D-serine), as well as the depolarization of the postsynaptic membrane to relieve a voltage-dependent block by magnesium ions (Mg²⁺).

Once activated, the NMDA receptor forms a non-selective cation channel that is notably permeable to Ca²⁺. The influx of Ca²⁺ through NMDA receptors is a critical event in synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory. This Ca²⁺ influx can trigger a cascade of downstream signaling events, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the regulation of gene expression.

The Interplay in Mitochondria: The Malate-Aspartate Shuttle

Beyond the plasma membrane, the interplay between calcium and aspartate is pivotal for mitochondrial function, primarily through the malate-aspartate shuttle (MAS). The MAS is a complex metabolic pathway that transfers reducing equivalents (NADH) from the cytosol into the mitochondrial matrix for oxidative phosphorylation. L-aspartate is a key component of this shuttle.

Mitochondria can sense and respond to changes in cytosolic Ca²⁺ levels.[4] Extramitochondrial Ca²⁺ can activate the MAS, thereby increasing the supply of NADH to the electron transport chain and stimulating ATP production.[4] This mechanism allows for a rapid adjustment of mitochondrial energy production to meet the increased metabolic demands of cellular activity, which is often associated with elevated cytosolic Ca²⁺. However, high concentrations of Ca²⁺ entering the mitochondrial matrix can inhibit the MAS by limiting the availability of α-ketoglutarate.[4] This suggests a biphasic regulation of the MAS by calcium, where moderate cytosolic increases are stimulatory, while excessive mitochondrial uptake is inhibitory.

Quantitative Data and Experimental Protocols

Quantitative Data Summary

The following table summarizes concentrations of L-aspartate and related compounds used in studies investigating their effects on cellular signaling, particularly calcium influx. It is important to note that these values are from studies on the individual components, not the chelated this compound compound.

| Compound | Cell/Tissue Type | Concentration Range | Observed Effect | Reference |

| L-Aspartate | Avian Retina Cells | 100 µM | Promoted GABA release via NMDA receptor activation. | [3] |

| L-Glutamate | Avian Retina Cells | 100 µM | Promoted GABA release. | [3] |

| NMDA | Avian Retina Cells | 100 µM | Promoted GABA release (Mg²⁺-dependent). | [3] |

| MK-801 (NMDA Antagonist) | Avian Retina Cells | 10 µM | Inhibited NMDA and aspartate-induced GABA release. | [3] |

| CNQX (AMPA/Kainate Antagonist) | Avian Retina Cells | 100 µM | Did not affect NMDA or aspartate-induced release. | [3] |

Key Experimental Protocols

5.2.1. Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes a common method for measuring changes in intracellular Ca²⁺ concentration using the ratiometric fluorescent dye Fura-2 acetoxymethyl ester (Fura-2 AM).

Principle: Fura-2 AM is a membrane-permeant dye that is cleaved by intracellular esterases to the membrane-impermeant Fura-2. The fluorescence excitation spectrum of Fura-2 shifts upon binding to Ca²⁺. By measuring the ratio of fluorescence emission at a constant wavelength (typically ~510 nm) following excitation at two different wavelengths (e.g., 340 nm for Ca²⁺-bound and 380 nm for Ca²⁺-free Fura-2), the intracellular Ca²⁺ concentration can be determined, independent of dye concentration and cell thickness.

Materials:

-

Cells of interest cultured on glass coverslips or in 96-well plates

-

HEPES-buffered saline (HBS)

-

Fura-2 AM stock solution (in DMSO)

-

Pluronic F-127 (to aid dye loading)

-

Probenecid (to inhibit dye extrusion)

-

Fluorescence microscope or plate reader with dual-wavelength excitation capabilities

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM), Pluronic F-127 (e.g., 0.02%), and Probenecid (e.g., 2.5 mM) in HBS.

-

Incubate the cells with the loading buffer at 37°C for 30-60 minutes in the dark.

-

-

Washing: Wash the cells with HBS containing Probenecid to remove extracellular dye.

-

De-esterification: Incubate the cells in HBS with Probenecid for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye.

-

Measurement:

-

Mount the coverslip on a fluorescence microscope or place the 96-well plate in a plate reader.

-

Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Apply the experimental stimulus (e.g., L-aspartate) and continue recording the fluorescence ratio.

-

-

Calibration: At the end of the experiment, determine the maximum fluorescence ratio (R_max) by adding a calcium ionophore (e.g., ionomycin) in the presence of high extracellular Ca²⁺, and the minimum fluorescence ratio (R_min) by subsequently adding a calcium chelator (e.g., EGTA). The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation.

Conclusion and Future Directions

The distinct but convergent signaling roles of calcium and L-aspartate highlight the potential for this compound to influence a range of physiological processes, particularly in the nervous and metabolic systems. The delivery of these two signaling molecules as a single entity may offer unique physiological effects compared to their individual administration. L-aspartate, by activating NMDA receptors, can directly modulate Ca²⁺ influx, while the released Ca²⁺ can, in turn, influence a myriad of cellular pathways, including the metabolic activity of mitochondria where aspartate is a key player.

Future research should focus on elucidating the specific signaling pathways directly modulated by the administration of this compound as a single compound. Investigating whether the chelated form has unique transport or receptor interaction properties that differ from its ionic constituents will be crucial. Furthermore, quantitative studies are needed to determine the dose-dependent effects of this compound on intracellular calcium dynamics and downstream signaling events in various cell types. Such research will be invaluable for understanding the full therapeutic and physiological potential of this compound for researchers and professionals in drug development.

References

- 1. Calcium signaling - Wikipedia [en.wikipedia.org]

- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 3. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium signaling in brain mitochondria: interplay of malate aspartate NADH shuttle and calcium uniporter/mitochondrial dehydrogenase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery and Advancement of Amino Acid Chelates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary